molecular formula C5H8FNO4 B3043721 (2S,4R)-2-amino-4-fluoropentanedioic acid CAS No. 91383-48-1

(2S,4R)-2-amino-4-fluoropentanedioic acid

Cat. No.: B3043721
CAS No.: 91383-48-1
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-GBXIJSLDSA-N
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Description

(2S,4R)-2-amino-4-fluoropentanedioic acid is a chiral amino acid derivative with a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoropentanedioic acid typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, the synthesis can be achieved through a series of steps including protection, fluorination, and deprotection reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral separation techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to obtain the desired enantiomer in high purity . These methods are essential for producing the compound on a scale suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-4-fluoropentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,4R)-2-amino-4-fluoropentanedioic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific fluorine substitution at the 4-position, which can significantly influence its chemical reactivity and interactions. This unique structural feature makes it particularly useful in applications where fluorine’s electronegativity and size play a crucial role .

Properties

IUPAC Name

(2S,4R)-2-amino-4-fluoropentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHPWJJSVEEAX-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91383-48-1
Record name rel-(4S)-4-Fluoro-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91383-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 2
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 3
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 4
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 5
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 6
(2S,4R)-2-amino-4-fluoropentanedioic acid

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